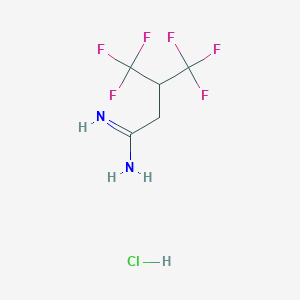

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride

Description

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide hydrochloride (CAS: 1211591-88-6) is a fluorinated amidine derivative characterized by two trifluoromethyl groups on adjacent carbons of a butanimidamide backbone. Its molecular formula is C₅H₆ClF₆N₂, with a molecular weight of 264.56 g/mol . The compound’s structural uniqueness lies in its high fluorine content, which enhances electronegativity and metabolic stability, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNQDUOAZGIURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-Trifluoro-3-(trifluoromethyl)butanoic acid.

Amidation Reaction: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) to form the corresponding acid chloride, followed by reaction with ammonia or an amine.

Formation of Hydrochloride Salt: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Condensation with β-Keto Esters

This compound participates in cyclocondensation reactions with β-keto esters to yield fluorinated heterocycles. For example:

-

Reaction with ethyl trifluoroacetoacetate (C₆H₇F₃O₃) under basic conditions produces 2-methyl-6-trifluoromethylpyrimidin-4-ol via intramolecular cyclization .

Hydrolysis and Acidification

The amidine group undergoes hydrolysis in acidic/basic media:

-

Acid-catalyzed hydrolysis yields 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid as a primary product .

-

Base-mediated cleavage (e.g., NaOH) generates ammonia and trifluoromethyl ketones.

Pyrimidine Derivatives

The compound serves as a precursor for fluorinated pyrimidines, critical in agrochemical and pharmaceutical synthesis :

-

Reaction with cyclopropanecarboxamidine yields 2-cyclopropyl-6-trifluoromethylpyrimidin-4-ol (m.p. 141–143°C) .

Nucleophilic Substitution

The trifluoromethyl groups exhibit electron-withdrawing effects, enhancing reactivity in SNAr (nucleophilic aromatic substitution):

-

With aryl halides : Forms aryl-substituted amidines under Pd-catalyzed coupling.

-

With amines : Produces guanidine derivatives in polar aprotic solvents (e.g., DMF).

Mechanistic Insights

-

Cyclization : The amidine nitrogen attacks the electrophilic carbonyl carbon of β-keto esters, followed by dehydration to form heterocycles .

-

Hydrolysis : Protonation of the amidine group facilitates nucleophilic attack by water, leading to C–N bond cleavage.

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group is known for its ability to modulate biological activity. Compounds containing this group often exhibit enhanced potency and selectivity in pharmacological applications.

- Case Study: Anticancer Agents

Recent studies have shown that trifluoromethylated compounds can serve as effective anticancer agents. For instance, derivatives of 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of trifluoromethyl groups has been linked to improved binding affinity to target proteins involved in cancer progression .

Agrochemicals

Fluorinated compounds are increasingly utilized in the development of agrochemicals due to their enhanced environmental stability and efficacy.

- Case Study: Herbicides

Research indicates that herbicides incorporating trifluoromethyl groups demonstrate increased herbicidal activity against a range of weeds. This can lead to more effective crop protection strategies while minimizing the required application rates .

Material Science

The unique properties of 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride make it suitable for use in advanced materials.

- Case Study: Polymer Synthesis

The compound has been used as a building block in the synthesis of fluorinated polymers with desirable thermal and chemical resistance properties. These polymers are applicable in coatings and high-performance materials .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride involves its interaction with molecular targets through its fluorine atoms. These interactions can affect the stability and reactivity of the compound, influencing its biological and chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamidine Derivatives

4-(Trifluoromethyl)benzamidine Hydrochloride (CAS: 38980-96-0)

- Molecular Formula : C₈H₈ClF₃N₂

- Molecular Weight : 224.61 g/mol

- Key Features : Aromatic benzamidine core with a trifluoromethyl substituent at the para position.

- Properties : Melting point = 167°C; purity ≥98% (HPLC) .

- Comparison : Unlike the aliphatic backbone of the target compound, this derivative features a benzene ring, enhancing π-π stacking interactions in drug-receptor binding.

3-Trifluoromethylbenzamidine Hydrochloride (CAS: 38980-96-0)

Heterocyclic Amidines

4-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS: 909109-68-8)

Aliphatic Fluorinated Amidines

4,4,4-Trifluorobutanimidamide Hydrochloride (CAS: 2794-32-3)

- Molecular Formula : C₄H₈ClF₃N₂

- Molecular Weight : 176.57 g/mol .

- Key Differences : Lacks the trifluoromethyl branch at the 3-position, resulting in lower molecular weight and reduced steric hindrance.

4,4,4-Trifluoro-3-(methylamino)butanamide Hydrochloride (CAS: 2108927-56-4)

Structural and Functional Analysis

Substituent Effects

- Trifluoromethyl Groups : Both the target compound and 4-(trifluoromethyl)benzamidine hydrochloride leverage trifluoromethyl groups for electron-withdrawing effects and metabolic resistance. However, the aliphatic vs. aromatic backbone alters their pharmacokinetic profiles .

- Amidine vs. Amide: Amidines (e.g., target compound) are more basic and reactive than amides (e.g., 4,4,4-trifluoro-3-(methylamino)butanamide hydrochloride), enabling stronger interactions with biological targets .

Biological Activity

4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride (CAS Number: 1187928-35-3) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on available research findings.

- IUPAC Name : 4,4,4-trifluoro-3-(trifluoromethyl)butan-1-imidamide hydrochloride

- Molecular Formula : C5H7ClF6N2

- Molecular Weight : 255.200 g/mol

- Physical Form : White solid

- Purity : 96% .

Synthesis

The synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide involves the acylation of specific precursors followed by cyclocondensation reactions. The detailed synthetic pathway includes the use of trifluoromethylated starting materials and subsequent purification steps to yield the hydrochloride salt form .

Case Studies and Experimental Findings

-

Analgesic Effects :

- In rodent models of neuropathic pain, compounds structurally related to 4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide have shown efficacy in reducing pain responses. This includes significant reductions in thermal hyperalgesia and mechanical allodynia .

- A study indicated that administration of a related trifluoromethyl compound resulted in sustained analgesic effects over multiple days without significant tolerance development .

- Neuropharmacological Studies :

Data Table: Comparison of Biological Activities

| Compound Name | Structure Type | Receptor Interaction | Efficacy in Pain Models | Tolerance Development |

|---|---|---|---|---|

| BAY 59-3074 | Trifluoromethyl | CB1/CB2 Partial Agonist | Significant antihyperalgesic effects | Rapid tolerance at high doses |

| 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride | Trifluoromethyl amide | Potential CB1/CB2 interaction (hypothetical) | Anticipated based on structure | Unknown |

Q & A

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, trifluoromethyl-containing precursors react with amidine derivatives under basic conditions (e.g., sodium hydroxide) to form the imidamide core. Subsequent HCl treatment yields the hydrochloride salt. Key steps include controlling reaction temperature (e.g., reflux conditions) and using anhydrous solvents to avoid hydrolysis of sensitive fluorinated groups . Purification often employs recrystallization or column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol mixtures) .

Q. How can researchers confirm the structural integrity of this compound?

Advanced spectroscopic and crystallographic methods are critical:

- NMR : <sup>19</sup>F NMR is essential to verify trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). <sup>1</sup>H NMR confirms amine protonation in the hydrochloride form .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C5H6ClF6N2).

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry, especially for chiral intermediates .

Q. What analytical challenges arise due to the compound’s fluorinated groups?

Fluorinated groups can complicate solubility (e.g., lipophilicity) and spectral interpretation. Strategies include:

- Using deuterated DMSO for NMR to enhance solubility.

- Adjusting HPLC gradients (e.g., acetonitrile/water with 0.1% TFA) to improve retention times .

Advanced Research Questions

Q. How do structural modifications influence biological activity in related trifluoromethylated amidines?

Comparative studies on analogs (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) reveal that:

- Electron-withdrawing groups (e.g., -CF3) enhance metabolic stability but may reduce bioavailability.

- Substituent position : Para-substituted analogs show higher antiviral activity than ortho derivatives due to steric effects .

| Compound | Substituent Position | IC50 (HIV Protease) | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzamidine | 3,5 | 12 nM | |

| 2-Chloro-5-trifluoromethylbenzamidine | 2,5 | 85 nM |

Q. What methodologies resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay conditions or impurity profiles. Solutions include:

Q. How can computational modeling guide the design of derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like viral proteases. For example:

- Trifluoromethyl groups form hydrophobic interactions with protease pockets.

- Modifying the amidine’s alkyl chain length optimizes fit within active sites .

Q. What industrial-scale purification techniques are viable for this compound?

While avoiding commercial focus, researchers can adapt lab methods:

- Continuous Flow Chromatography : Reduces solvent use and improves yield.

- Membrane Separation : Nanofiltration removes low-MW impurities while retaining the target compound .

Methodological Notes

- Synthetic Reproducibility : Document reaction atmosphere (e.g., nitrogen vs. air) to account for oxygen sensitivity in fluorinated intermediates .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, which may require fume hood use and waste neutralization protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.